(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid
説明
The compound (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a structurally complex molecule featuring a benzodioxole moiety linked to a 4-oxo-2-thioxothiazolidine core via a methylene group. This core is further connected through a butanamido spacer to a 2-hydroxybenzoic acid moiety.
特性
IUPAC Name |
5-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O7S2/c25-15-5-4-13(10-14(15)21(28)29)23-19(26)2-1-7-24-20(27)18(33-22(24)32)9-12-3-6-16-17(8-12)31-11-30-16/h3-6,8-10,25H,1-2,7,11H2,(H,23,26)(H,28,29)/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUJJEZCUHQVPY-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- IUPAC Name: 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
- Molecular Formula: C18H11NO6S2
- Molecular Weight: 401.41 g/mol
- CAS Number: 872696-45-2
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, related thiazolidinone derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. A notable study highlighted that certain derivatives of thiazolidinones inhibited Mur ligases (MurD and MurE), which are crucial for bacterial cell wall synthesis. This inhibition suggests potential applications in developing new antibiotics targeting resistant bacterial strains .
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin, specifically compound 4e, exhibit remarkable anticonvulsant properties. The compound was tested against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results showed:
| Parameter | Value |
|---|---|
| ED50 (mg/kg) | 9.7 |
| TD50 (mg/kg) | 263.3 |
| Protective Index (TD50/ED50) | 27.1 |
These findings indicate a high protective index comparable to established antiepileptic drugs, suggesting that the compound may serve as a lead for further structural modifications aimed at enhancing its anticonvulsant activity .
The mechanism by which these compounds exert their effects appears to involve the inhibition of voltage-gated sodium channels (NaV1.1). This action is crucial as it helps stabilize neuronal excitability and prevent seizure activity. Molecular docking studies have been employed to elucidate the binding interactions between the compound and the NaV1.1 channel, providing insights into its potential as a therapeutic agent for epilepsy .
Case Studies and Research Findings
- Antimicrobial Efficacy:
- Anticonvulsant Studies:
科学的研究の応用
Anti-inflammatory Activity
Research indicates that derivatives of compounds similar to (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid exhibit anti-inflammatory properties. For instance, leukadherin 1 (LA1), a related compound, has demonstrated efficacy in reducing leukocyte recruitment during acute peritonitis and mitigating renal ischemia/reperfusion injuries in murine models . This suggests potential applications in treating inflammatory diseases.
Antibacterial Properties
Compounds containing the benzo[d][1,3]dioxole moiety have shown inhibitory activity against bacterial ligases such as MurD and MurE. These enzymes are critical for bacterial cell wall synthesis, indicating that (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid could be explored as a lead compound for developing new antibacterial agents .
Cancer Therapeutics
The compound's structural features may contribute to anticancer activities. Studies on similar thiazolidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific mechanisms of action remain an area for further exploration.
Synthesis and Characterization
The synthesis of (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.
Case Studies
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent-Driven Activity :
- Benzodioxole vs. Indole : The benzodioxole group in the target compound and 4e correlates with anticonvulsant activity, while indole-substituted analogs (e.g., 5b ) exhibit antimicrobial properties. This highlights how aromatic substituents dictate target selectivity .
- Linker Modifications : The butanamido linker in the target compound may enhance solubility and bioavailability compared to shorter chains (e.g., methylene in 5b ) .
Mechanistic Insights :
- NaV1.1 Inhibition : Compound 4e ’s anticonvulsant activity is attributed to NaV1.1 channel inhibition, a mechanism likely shared by the target compound due to structural homology .
- Microbial Enzyme Targeting : Indole-containing derivatives () likely disrupt microbial cell wall synthesis or enzyme function, a divergent mechanism from sodium channel modulation .
Synthetic Optimization: Reaction Conditions: emphasizes potassium carbonate in ethanol as optimal for synthesizing benzylidene-thiazolidinone hybrids, a protocol applicable to the target compound’s synthesis .
Research Findings and Implications
- Anticonvulsant Potential: The high protective index (TD50/ED50 = 27.1) of 4e underscores the therapeutic promise of benzodioxole-thiazolidinone hybrids. Molecular docking studies () suggest similar derivatives, including the target compound, could optimize binding to NaV1.1 .
- Antimicrobial Applications : Indole-based analogs () demonstrate broad-spectrum activity, but their clinical translation requires addressing toxicity concerns absent in benzodioxole derivatives .
- Synthetic Scalability: The use of mild bases (e.g., K2CO3) and polar solvents (ethanol) in analogous syntheses () supports scalable production of the target compound .
Q & A
Q. How can researchers validate the Z-configuration’s role in the compound’s bioactivity compared to the E-isomer?
- Methodological Answer:
- Synthesize both isomers via controlled reaction conditions (e.g., light exclusion for Z-isomer retention).
- Compare bioactivity in parallel assays (e.g., IC50 in cancer cells).
- Perform X-ray crystallography or NOESY NMR to confirm spatial arrangement and correlate with activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
